N-(4-Ethoxy-3,5-dimethylphenyl)benzamide
Description
N-(4-Ethoxy-3,5-dimethylphenyl)benzamide (CAS: 90256-93-2) is a benzamide derivative with the molecular formula C₁₇H₁₉NO₂ and a molar mass of 269.34 g/mol . The compound features a benzamide core substituted with ethoxy and methyl groups at the 4-, 3-, and 5-positions of the phenyl ring (Figure 1).
Properties
CAS No. |
90256-93-2 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(4-ethoxy-3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-12(2)10-15(11-13(16)3)18-17(19)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
NRHAJPVELJDEHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3,5-dimethylphenyl)benzamide typically involves the reaction of 4-ethoxy-3,5-dimethylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-ethoxy-3,5-dimethylbenzoic acid.
Reduction: Formation of N-(4-ethoxy-3,5-dimethylphenyl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-Ethoxy-3,5-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzamides
Substituent Variations and Physicochemical Properties
The biological and chemical properties of benzamides are heavily influenced by substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Reactivity : Nitro-substituted derivatives (e.g., ) exhibit higher reactivity due to electron-withdrawing effects, which may limit stability in biological systems .
- Bioactivity : The pyrrole moiety in 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide correlates with enhanced cell-specific productivity (2.2-fold increase in activity) , suggesting that heterocyclic substituents could be advantageous for therapeutic applications.
Crystallographic and Structural Insights
- Crystal Packing : N-(3,5-Dimethoxyphenyl)benzamide () exhibits a planar benzamide core with intermolecular hydrogen bonds (R factor = 0.054), influencing solubility and stability . The ethoxy and methyl groups in the target compound may disrupt such packing, altering crystallization behavior.
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